4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Description
4-Chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a substituted imidazo[1,2-a]pyridine derivative with a benzamide group at position 3 and a 4-chlorophenyl substituent. The structural framework comprises fused five- and six-membered aromatic rings, with substitutions influencing receptor binding and selectivity .
Properties
IUPAC Name |
4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O/c1-14-11-12-25-18(13-14)23-19(15-5-3-2-4-6-15)20(25)24-21(26)16-7-9-17(22)10-8-16/h2-13H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOISRNEWALRGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions include:
Microwave irradiation: This accelerates the reaction and improves yields.
Condensation reaction: Involves 2-aminopyridine derivatives and α-bromocarbonyl compounds in neutral or weakly basic organic solvents at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis in a solvent-free environment suggests a scalable and eco-friendly approach that could be adapted for industrial purposes .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Basic Information
- Molecular Formula : C21H16ClN3O
- Molecular Weight : 361.8 g/mol
- CAS Number : 313965-93-4
Structural Characteristics
The compound's structure comprises:
- An imidazo[1,2-a]pyridine core
- A chloro group at the 4-position of the benzamide
- A methyl group at the 7-position of the imidazo ring
These features contribute to its chemical reactivity and biological activity.
Reaction Conditions
The reactions are generally conducted under neutral or weakly basic conditions at elevated temperatures, optimizing the formation of the desired product.
Medicinal Chemistry
4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has garnered attention for its potential applications in various therapeutic areas:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell signaling pathways.
- Antiviral and Antibacterial Properties : Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant antibacterial activity against Gram-positive bacteria. For example, similar compounds have shown effective Minimum Inhibitory Concentrations (MICs) against strains like Staphylococcus aureus (0.20 µg/mL) and Streptococcus agalactiae (75 µM).
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.20 µg/mL |
| Escherichia coli | 50 µM |
| Streptococcus agalactiae | 75 µM |
Mechanism of Action
The mechanism of action of 4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Pharmacological Profiles
Analog 1 : 4-Chloro-N-(6-Methyl-2-Phenylimidazo[1,2-a]Pyridin-3-yl)Benzamide
- Molecular Formula : C₂₁H₁₆ClN₃O (MW: 361.83 g/mol) .
- Structural Difference : Methyl group at position 6 (vs. 7 in the target compound).
- Impact : Positional isomerism may alter steric interactions with GABA-A receptor subunits, though direct pharmacological data are unavailable.
Analog 2 : 4-Chloro-N-[2-(2-Thienyl)Imidazo[1,2-a]Pyridin-3-yl]Benzamide (DS2)
- Molecular Formula : C₁₉H₁₄ClN₃OS (MW: 367.86 g/mol) .
- Structural Difference : Thiophene substituent at position 2 (vs. phenyl in the target compound).
- Demonstrates analgesic and sedative effects in preclinical models .
Analog 3 : 7-(4-Methylphenyl)-N,2-Diphenylimidazo[1,2-a]Pyridin-8-Amine
Key Observations :
Receptor Selectivity and Modulation
Notable Findings:
Structural and Crystallographic Insights
- Related Compound: (E)-4-[N-(7-Methyl-2-Phenylimidazo[1,2-a]Pyridin-3-yl)Carboximidoyl]Phenol Crystal System: Monoclinic, space group P2₁/n . Planarity: Fused rings form dihedral angles of 64.97° (phenyl) and 18.52° (phenol group), influencing solubility and packing . Hydrogen Bonding: O–H···N interactions stabilize layered structures .
Implications : The target compound’s 4-chlorobenzamide group likely adopts similar planar geometry, optimizing hydrophobic interactions in receptor binding pockets.
Biological Activity
4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a synthetic compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its potential biological activities. This compound is being studied for its antiviral, antibacterial, and anticancer properties, making it a subject of interest in medicinal chemistry and pharmacology.
The compound can be described by its IUPAC name and structure:
- IUPAC Name : this compound
- Molecular Formula : C21H16ClN3O
The synthesis typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which enhances yields and reduces environmental impact due to its solvent-free nature.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized to act as an inhibitor of certain enzymes or receptors, affecting cellular signaling and metabolic pathways. Specific targets are still being identified through ongoing research.
Antibacterial Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antibacterial properties against various strains of bacteria. For instance, studies have shown that similar compounds demonstrate formidable activity against Gram-positive bacteria, suggesting that this compound may also possess similar properties .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.20 µg/mL |
| Escherichia coli | 50 µM |
| Streptococcus agalactiae | 75 µM |
Antiviral Activity
The compound's potential as an antiviral agent has been explored in various studies. Its structural characteristics allow it to interfere with viral replication mechanisms. The exact pathways are still under investigation, but initial findings suggest promising antiviral activity against certain viral strains.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have been recognized for their anticancer properties. Preliminary studies indicate that the compound may inhibit tumor growth by targeting specific cancer cell lines. The mechanism involves modulation of signaling pathways crucial for cell proliferation and survival.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several imidazo[1,2-a]pyridine derivatives against common bacterial strains. The results indicated that certain derivatives exhibited significant zones of inhibition, particularly against Staphylococcus aureus and Escherichia coli .
- Anticancer Studies : In vitro studies on cancer cell lines demonstrated that compounds similar to this compound showed a dose-dependent inhibition of cancer cell proliferation, suggesting its potential role in cancer therapy .
Q & A
Basic: What are the recommended synthetic routes for 4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine with 4-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key optimization parameters include:
- Solvent choice : Dichloromethane or tetrahydrofuran (THF) for improved solubility of intermediates.
- Temperature : Room temperature to 50°C to balance reaction rate and side-product formation.
- Catalyst : Use of coupling agents like HATU or EDCI to enhance amide bond formation efficiency .
Validation via TLC and HPLC ensures purity, with recrystallization in ethanol as a final purification step.
Basic: How should researchers characterize the structural integrity of this compound?
Answer:
Structural confirmation requires a multi-technique approach:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., chloro, methyl, phenyl groups).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (CHClNO; theoretical 361.8 g/mol) and detect isotopic patterns .
- X-ray Crystallography : Optional for resolving ambiguous stereochemistry or intramolecular interactions .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
Answer:
SAR studies should systematically modify substituents (e.g., chloro, methyl, phenyl) and assess bioactivity changes. Methodological steps:
Analog Synthesis : Replace 4-chloro with fluoro, bromo, or methoxy groups; vary methyl position on the imidazopyridine core.
In Vitro Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR for binding affinity.
Data Analysis : Compare IC values and correlate with electronic (Hammett constants) or steric (Taft parameters) effects .
For example, replacing 4-chloro with 4-fluoro may reduce steric hindrance but alter electron-withdrawing properties, impacting target selectivity .
Advanced: What strategies resolve contradictions in reported biological activity data for imidazopyridine derivatives?
Answer:
Contradictions often arise from assay variability or off-target effects. Mitigation strategies:
- Standardized Protocols : Use uniform cell lines (e.g., HEK293 for kinase assays) and control for batch-to-batch reagent differences.
- Counter-Screening : Test compounds against related targets (e.g., GPCRs, ion channels) to rule out nonspecific interactions.
- Computational Docking : Compare binding poses in target protein crystal structures (e.g., PDB entries) to identify key residue interactions .
For example, discrepancies in IC values for kinase inhibition may stem from ATP concentration differences in assays .
Advanced: How can computational methods predict metabolic stability and toxicity early in development?
Answer:
- ADMET Prediction : Tools like SwissADME or ADMETLab estimate solubility (LogP), cytochrome P450 interactions, and hERG channel inhibition.
- Metabolic Site Identification : Density functional theory (DFT) calculations highlight susceptible bonds (e.g., amide hydrolysis, imidazopyridine oxidation) .
- In Silico Toxicity : Use Derek Nexus or ProTox-II to flag structural alerts (e.g., mutagenic chloroaromatics). Experimental validation via microsomal stability assays is critical .
Basic: What experimental design principles apply to optimizing reaction yields for imidazopyridine derivatives?
Answer:
Adopt a factorial design approach:
- Variables : Solvent polarity, temperature, catalyst loading.
- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions.
- DoE Software : Tools like Minitab or JMP streamline data analysis and reduce trial runs by ~50% .
For example, a central composite design revealed that THF at 40°C with 1.2 eq. EDCI maximizes yield (82%) while minimizing by-products .
Advanced: How does the compound’s solubility profile influence formulation for in vivo studies?
Answer:
Solubility challenges (e.g., 2 µg/mL in water ) necessitate formulation strategies:
- Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
- Nanoparticle Encapsulation : PLGA nanoparticles improve bioavailability and sustained release.
- Salt Formation : Screen with pharmaceutically acceptable acids (e.g., HCl, tartaric acid) to increase dissolution rates .
Preclinical pharmacokinetics (e.g., IV vs. oral dosing in rodents) validate formulation efficacy .
Advanced: What mechanistic insights can be gained from studying substituent effects on photostability?
Answer:
- UV/Vis Spectroscopy : Monitor degradation under UV light (λ = 254–365 nm) to identify photoreactive groups.
- Electron Paramagnetic Resonance (EPR) : Detect free radicals formed during photolysis.
- Computational Analysis : TD-DFT predicts excited-state behavior; chloro substituents increase π→π* transition energy, reducing photodegradation .
For example, replacing 4-chloro with electron-donating groups (e.g., methoxy) accelerates degradation by lowering excitation energy barriers .
Basic: What safety precautions are essential when handling this compound in the lab?
Answer:
- PPE : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of chloroaromatic vapors.
- Waste Disposal : Collect in halogenated waste containers; incineration is recommended .
MSDS review is mandatory, with particular attention to acute toxicity (LD) and environmental hazards .
Advanced: How can machine learning accelerate the discovery of novel imidazopyridine-based therapeutics?
Answer:
- Data Curation : Compile structural/activity data from ChEMBL or PubChem into training sets.
- Model Training : Use graph neural networks (GNNs) or Random Forest to predict bioactivity and synthetic feasibility.
- Active Learning : Prioritize compounds with high predicted activity for synthesis, reducing experimental workload .
For example, models trained on kinase inhibitors accurately predicted potent analogs of this compound with IC < 100 nM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
